![molecular formula C16H16ClN3O B2469438 5-Tert-butyl-3-(2-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-ol CAS No. 902047-53-4](/img/structure/B2469438.png)
5-Tert-butyl-3-(2-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazolopyrimidines are a class of compounds that have been studied for their potential biological and pharmacological activities . They are considered as privileged core skeletons in biologically active compounds and are seen as bioisosteres of natural purine .
Synthesis Analysis
Pyrazolopyrimidines can be synthesized through various methods. One such method involves the use of key intermediates in constructing the cross-linked deoxyoligonucleotides duplex .Molecular Structure Analysis
The molecular structure of pyrazolopyrimidines can vary depending on the specific compound. For example, one compound has a molecular weight of 495.57 .Chemical Reactions Analysis
Pyrazolopyrimidines can undergo various chemical reactions. For instance, they can be used in the synthesis of fused pyrazolo[3,4-b]pyridine from the fusion of pyrano[2,3-c]pyrazole containing cyano and amino groups with aniline .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazolopyrimidines can vary greatly depending on the specific compound. For example, one compound has a molecular weight of 140.1830 .Scientific Research Applications
Adenosine Receptor Affinity
Research has demonstrated that pyrazolo[3,4-d]pyrimidines, which are analogues of the purines, exhibit affinity towards A1 adenosine receptors. Studies involving the synthesis of pyrazolo[3,4-d]pyrimidine analogues of 1-methylisoguanosine have shown that certain substitutions at the N1 and N5 positions can enhance receptor affinity, with a 3-chlorophenyl group and butyl group increasing activity in their respective positions. This suggests potential applications in designing receptor-targeted therapies (Harden, Quinn, & Scammells, 1991).
Antiproliferative and Proapoptotic Agents
Another area of interest is the development of pyrazolo[3,4-d]pyrimidine derivatives as antiproliferative and proapoptotic agents, particularly for cancer treatment. These compounds have shown activity in inhibiting cell proliferation and inducing apoptosis by interfering with the phosphorylation of Src, a protein tyrosine kinase involved in the regulation of cellular processes. Molecular modeling simulations suggest these compounds act at the molecular level to inhibit cancer cell growth (Carraro et al., 2006).
Antimicrobial and Anticancer Agents
The synthesis of novel pyrazole and pyrimidine derivatives has led to the identification of compounds with significant antimicrobial and anticancer activity. Certain synthesized compounds have shown higher activity than reference drugs like doxorubicin, suggesting their potential as novel therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016).
Antimicrobial Activity
Derivatives of pyrazolo[3,4-d]pyrimidine have been synthesized with various moieties, including amino acids and sulfonamides, demonstrating potent antimicrobial activity. These findings underscore the versatility of the pyrazolo[3,4-d]pyrimidine scaffold in developing new antimicrobial agents (Ghorab, Ismail, Abdel-Gawad, & Abdel ‐ Aziem, 2004).
Mechanism of Action
While the specific mechanism of action for “5-Tert-butyl-3-(2-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-ol” is not known, similar compounds have been studied for their inhibitory effects on certain proteins. For example, some pyrazolo[3,4-d]pyrimidines have been designed and synthesized as novel CDK2 targeting compounds .
Future Directions
properties
IUPAC Name |
5-tert-butyl-3-(2-chlorophenyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O/c1-16(2,3)13-8-14(21)20-15(19-13)11(9-18-20)10-6-4-5-7-12(10)17/h4-9,18H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWQXDFAJRJCDJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=O)N2C(=N1)C(=CN2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2469355.png)
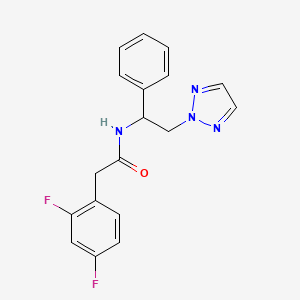
![(2,4-dimethylphenyl)[1,1-dioxido-4-(3,4,5-trimethoxyphenyl)-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2469359.png)
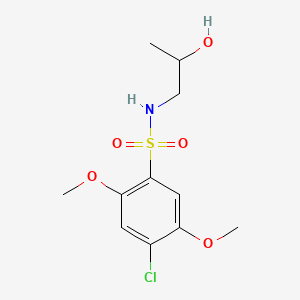
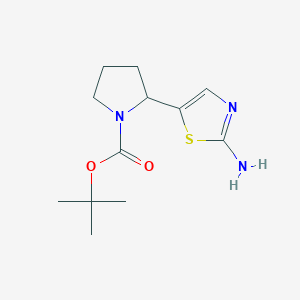
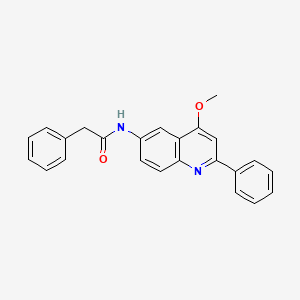

![1-(4-Chlorophenyl)-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2469364.png)
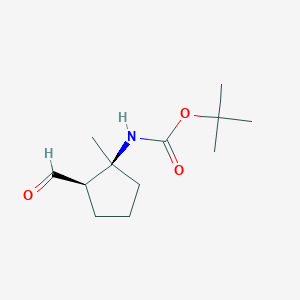
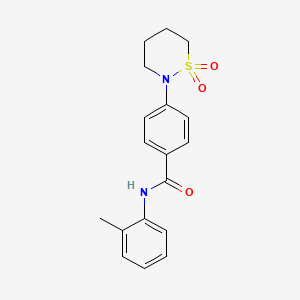
![2-[(2,4-Dimethoxyphenyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B2469371.png)
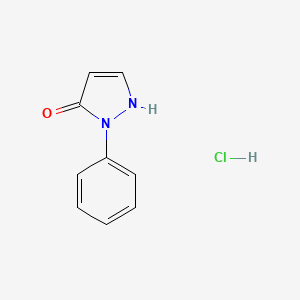
![6-(4-Ethoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2469374.png)
